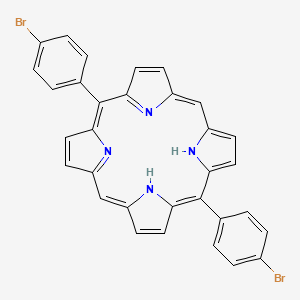

5,15-Bis(4-bromophenyl)porphyrin

Übersicht

Beschreibung

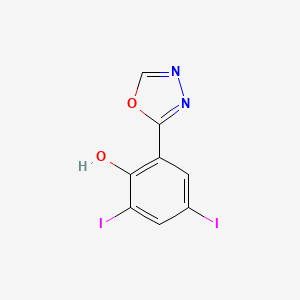

5,15-Bis(4-bromophenyl)porphyrin is a type of porphyrin compound . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The study reports the synthesis of the 5,15-bis (4-hydroxyphenyl)-10,20-bis (4-carboxyphenyl)porphyrin (BBP) moiety, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The study reports the synthesis of the 5,15-bis (4-hydroxyphenyl)-10,20-bis (4-carboxyphenyl)porphyrin (BBP) moiety, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Wissenschaftliche Forschungsanwendungen

Applications in Optoelectronic and Semiconductor Materials

5,15-Bis(4-bromophenyl)porphyrin and its derivatives have been explored for their potential in the field of optoelectronics and semiconductors. For instance, the synthesis and redox properties of superbenzene porphyrin conjugates, including a derivative with 5,15-bis(3,5-di-tert-butylphenyl) groups, have shown promising applications in materials like nonlinear optical materials and semiconductors (Nisa et al., 2020). The conjugates exhibit intense electronic communication and stability, beneficial for optoelectronic applications.

Self-Assembly and Structural Applications

Another significant application is in the self-assembly and formation of nanostructures. For instance, studies on ferrocene–porphyrin derivatives, including a 5,15-bis(ferrocenyl) variant, have demonstrated their ability to self-assemble into nanospheres and nanobelts, which are valuable for semiconductor properties (Zhu et al., 2011). These structures are primarily due to intermolecular interactions, which are pivotal in materials science.

Photovoltaic and Electrochromic Applications

The porphyrin derivatives are also being researched for their application in photovoltaic and electrochromic materials. A study on asymmetric porphyrins, including a 5,15-bis variant, showed their potential in the electrochemical formation of conducting polymeric films. These films exhibited color changes upon oxidation and are promising candidates for optoelectronic devices (Durantini et al., 2012).

Molecular Recognition and Drug Delivery

This compound and its analogs have shown potential in molecular recognition and drug delivery. For example, Co(III)-porphyrins with 5,15-bis substituents have been studied for their selective binding ability towards imidazole derivatives, which is crucial in developing effective receptors for drug delivery (Mamardashvili et al., 2021).

Catalysis

In the realm of catalysis, mono-pincer-mono-porphyrin complexes, including this compound, have been synthesized and found effective in dual catalysis and supramolecular aggregation of catalyst-substrate complexes. This property is vital for enhancing the rate of catalytic reactions (Suijkerbuijk et al., 2010).

Fluorescent Detectors and Photodynamic Therapy

Porphyrin derivatives, including 5,15-bis variants, have been evaluated as fluorescent detectors for metal cations and are being explored for their applications in photodynamic therapy. Their ability to quench fluorescence in the presence of specific metal ions makes them suitable as molecular probes (Yakushev et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The future directions for the research and application of 5,15-Bis(4-bromophenyl)porphyrin could involve its use in the construction of porphyrin-based conjugated organic polymers with dual metal sites for highly active and selective visible-light-driven reduction of CO2 to CO . This represents a promising avenue for the development of sustainable energy solutions.

Eigenschaften

IUPAC Name |

5,15-bis(4-bromophenyl)-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Br2N4/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGGGFHYKDWYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)Br)C=C4)N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B3327105.png)

![tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3327106.png)

![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)

![7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3327120.png)

![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)

![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B3327156.png)